molecular formula C15H11FO4 B6406208 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid CAS No. 1261949-65-8

3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid

Cat. No.: B6406208
CAS No.: 1261949-65-8
M. Wt: 274.24 g/mol
InChI Key: NHALYFMDAGXCQE-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, characterized by the presence of a carboxyl group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is subsequently replaced by a fluorine atom through a fluorination reaction.

    Carboxylation: The final step involves carboxylation to introduce the carboxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 3-(5-Carboxy-2-fluorophenyl)-2-carboxybenzoic acid.

    Reduction: 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzyl alcohol.

    Substitution: 3-(5-Carboxy-2-methoxyphenyl)-2-methylbenzoic acid.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or allosteric site, leading to conformational changes that reduce enzyme function. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid: Similar structure but with a trifluoromethyl group, offering different chemical properties and applications.

    3-(5-Carboxy-2-fluorophenyl)isonicotinic acid: Contains an isonicotinic acid moiety, used in different medicinal applications.

    3-(5-Carboxy-2-fluorophenyl)-5-chlorobenzoic acid: Similar structure with a chlorine atom, affecting its reactivity and biological activity.

Uniqueness

3-(5-Carboxy-2-fluorophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the carboxyl, fluorine, and methyl groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in drug design and materials science.

Properties

IUPAC Name

3-(5-carboxy-2-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-10(3-2-4-11(8)15(19)20)12-7-9(14(17)18)5-6-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALYFMDAGXCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690950
Record name 6'-Fluoro-2-methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-65-8
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6′-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro-2-methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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